molecular formula C5H9BrO2 B2504926 2-(1-Bromoethyl)-1,3-dioxolane CAS No. 5267-73-2

2-(1-Bromoethyl)-1,3-dioxolane

Cat. No.: B2504926
CAS No.: 5267-73-2
M. Wt: 181.029
InChI Key: ZMASOHJVZRWBCX-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. The presence of a bromoethyl group at the 2-position makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromoethyl)-1,3-dioxolane typically involves the bromination of 2-ethyl-1,3-dioxolane. This can be achieved by reacting 2-ethyl-1,3-dioxolane with bromine or a brominating agent such as N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 1-position of the ethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to minimize side reactions. The use of safer and more sustainable brominating agents, as well as the recycling of solvents, can also be implemented to make the process more environmentally friendly.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products:

    Substitution: Formation of 2-(1-Hydroxyethyl)-1,3-dioxolane or 2-(1-Aminoethyl)-1,3-dioxolane.

    Elimination: Formation of 2-vinyl-1,3-dioxolane.

    Oxidation: Formation of 2-(1-Hydroxyethyl)-1,3-dioxolane or 2-(1-Oxoethyl)-1,3-dioxolane.

Scientific Research Applications

2-(1-Bromoethyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-1,3-dioxolane in chemical reactions typically involves the formation of a carbocation intermediate when the bromine atom is displaced. This intermediate can then undergo various transformations depending on the reaction conditions and the nature of the nucleophile or base present. The molecular targets and pathways involved are primarily determined by the specific chemical context in which the compound is used.

Comparison with Similar Compounds

    2-(1-Chloroethyl)-1,3-dioxolane: Similar in structure but with a chlorine atom instead of bromine. It undergoes similar reactions but with different reactivity due to the nature of the halogen.

    2-(1-Iodoethyl)-1,3-dioxolane: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to the bromo and chloro analogs.

    2-(1-Fluoroethyl)-1,3-dioxolane: Less reactive in nucleophilic substitution due to the strong carbon-fluorine bond.

Uniqueness: 2-(1-Bromoethyl)-1,3-dioxolane is unique due to the balance of reactivity and stability provided by the bromine atom. It is more reactive than its chloro analog but more stable than its iodo analog, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

2-(1-bromoethyl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-4(6)5-7-2-3-8-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMASOHJVZRWBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1OCCO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-73-2
Record name 2-(1-bromoethyl)-1,3-dioxolane
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